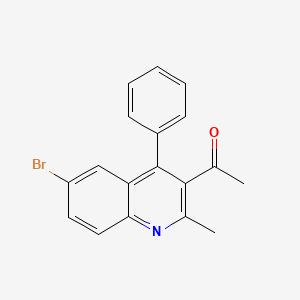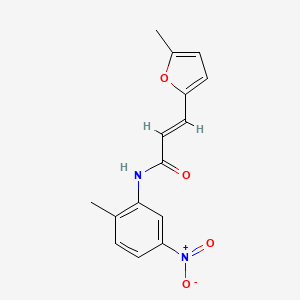![molecular formula C18H19NO5 B5613526 methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)
methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate, also known as MDB, is a synthetic compound with potential applications in scientific research. The compound is derived from the benzamide family and has been the focus of several studies due to its unique properties.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Direcciones Futuras
Future research could focus on the synthesis and characterization of “methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate”, as well as its potential applications in pharmaceuticals and other industries. In vivo biochemical tests of effective amides can be carried out in different fields of application .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like tyrosinase and act as free radical scavengers .
Mode of Action
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Based on its potential role as a tyrosinase inhibitor and free radical scavenger , it could be involved in pathways related to melanin synthesis and oxidative stress.
Result of Action
If it acts as a tyrosinase inhibitor and free radical scavenger , it could potentially reduce melanin production and protect cells from oxidative damage.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-11-6-5-7-12(8-11)17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLLACHMJDZRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5613452.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-({2-[(2-phenylethyl)thio]pyridin-3-yl}carbonyl)pyrrolidin-3-ol](/img/structure/B5613457.png)
![2-propyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5613480.png)

![4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)
![2-(4-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5613492.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5613495.png)

![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)
![3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B5613536.png)
![4-{[7-methoxy-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-methyl-2-piperazinone](/img/structure/B5613544.png)
![6-methyl-N-(2-phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5613546.png)
![4-[(4-fluorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5613547.png)
